molecular formula C13H19ClN4O B11984464 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea

3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea

Cat. No.: B11984464
M. Wt: 282.77 g/mol
InChI Key: XWEVSELENOOAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is a synthetic organic compound that features a chlorophenyl group, a piperazine ring, and a urea moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with a suitable isocyanate to form the urea linkage. The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts or base agents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could potentially target the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups into the piperazine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action for compounds like 3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea typically involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound’s interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-[2-(methylamino)ethyl]urea
  • 3-(4-Chlorophenyl)-1-[2-(dimethylamino)ethyl]urea
  • 3-(4-Chlorophenyl)-1-[2-(piperidin-1-yl)ethyl]urea

Uniqueness

3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is unique due to the presence of the piperazine ring, which can confer different pharmacological properties compared to similar compounds with different substituents. The chlorophenyl group also contributes to its distinct chemical behavior and potential biological activity.

Properties

Molecular Formula

C13H19ClN4O

Molecular Weight

282.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2-piperazin-1-ylethyl)urea

InChI

InChI=1S/C13H19ClN4O/c14-11-1-3-12(4-2-11)17-13(19)16-7-10-18-8-5-15-6-9-18/h1-4,15H,5-10H2,(H2,16,17,19)

InChI Key

XWEVSELENOOAOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.